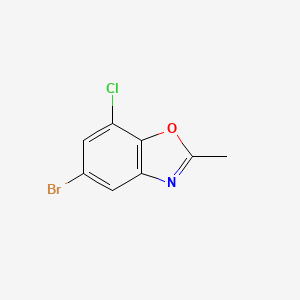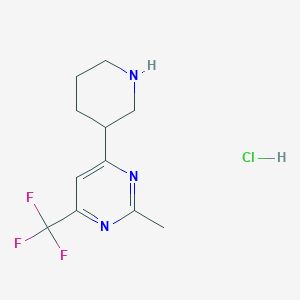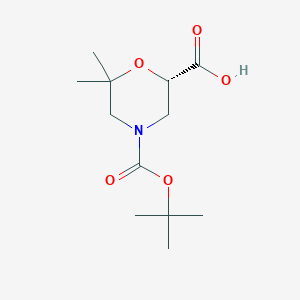
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
説明
“(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid” is a compound that involves the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The Boc group has the molecular formula C5H9O2 and a molecular weight of 101.12376 . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The Boc group is involved in various chemical reactions. For instance, in dipeptide synthesis, a distinctive coupling reagent was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields . Additionally, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Physical And Chemical Properties Analysis
The Boc group has a net charge of 0 and is solid at 20 degrees Celsius . It is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .科学的研究の応用
Crystal Structure and Reaction Studies
- The morpholine ring of the title compound, obtained from a reaction involving (S)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, has been studied for its crystal structure, showing a chair conformation and weak intermolecular hydrogen bonding in the crystal (Wang, Xia, Liu, & Shen, 2011).
Synthesis and Chemical Reactions
- The compound is used in the synthesis of various chemical entities. For instance, its reaction with diphenylmethanamine in dimethylformamide solution leads to the formation of specific compounds, demonstrating its utility in chemical syntheses (Wang, Xia, Liu, & Shen, 2011).
Applications in Organic Chemistry
- Research shows the application of this compound in organic chemistry, particularly in the synthesis of certain esters and amides. This includes its use in the formation of N-tert-butoxycarbonyl α-amino acids and related compounds, highlighting its versatility in organic syntheses (Williams, Sinclair, Demong, Chen, & Zhai, 2003).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, this compound finds use in the synthesis of functionalized amino acid derivatives, which are evaluated for their potential as anticancer agents. This underscores its significance in the development of new pharmaceuticals (Kumar et al., 2009).
作用機序
Target of Action
It’s known that this compound is a tert-butoxycarbonyl-protected amino acid . These types of compounds are typically used in peptide synthesis , suggesting that their targets could be specific proteins or enzymes involved in peptide formation or modification.
Mode of Action
The mode of action of (S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid involves its use as a protecting group in organic synthesis . The tert-butoxycarbonyl (Boc) group is added to protect reactive amino groups during peptide synthesis . This protection allows for selective reactions to occur without interference from these amino groups .
Biochemical Pathways
Given its role in peptide synthesis , it can be inferred that it may influence protein synthesis pathways. By protecting amino groups, it allows for the selective formation of peptide bonds, which are crucial in the creation of proteins.
Result of Action
The primary result of the action of (S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is the successful synthesis of peptides with the desired sequence . By protecting reactive amino groups, it prevents unwanted side reactions, ensuring the correct peptide sequence is obtained .
Action Environment
The action of (S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid can be influenced by various environmental factors. For instance, the efficiency of the Boc deprotection process can be enhanced at high temperatures in a thermally stable ionic liquid . Additionally, the solubility of Boc-protected amino acid ionic liquids can vary depending on the solvent used .
将来の方向性
The use of Boc-protected amino acids in the synthesis of dipeptides and other compounds is a promising area of research . The development of methods for high-temperature Boc deprotection also opens up new possibilities for the extraction of water-soluble polar organic molecules using ionic liquids .
特性
IUPAC Name |
(2S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRSTLUNAIJQQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)
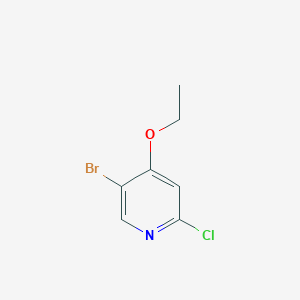
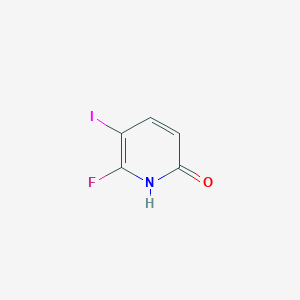
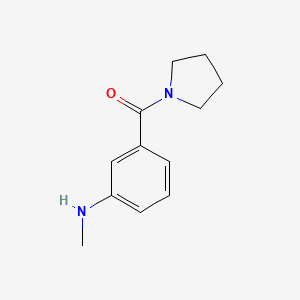
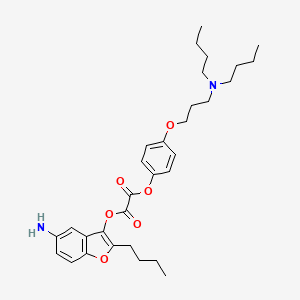
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)
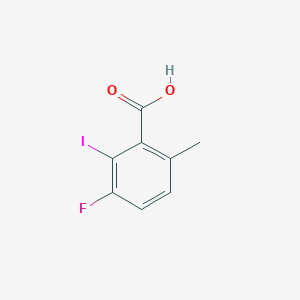
![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)
